2,7-Di-tert-butylacridin-9(10H)-one
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Overview
Description
2,7-Di-tert-butylacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as potential anticancer agents. The presence of tert-butyl groups at positions 2 and 7 enhances the compound’s stability and lipophilicity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butylacridin-9(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone derivative with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,7-Di-tert-butylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a wide range of functionalized acridines.
Scientific Research Applications
2,7-Di-tert-butylacridin-9(10H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with DNA and other biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,7-Di-tert-butylacridin-9(10H)-one involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or modulate receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of the acridine family.
9-Aminoacridine: Known for its antiseptic properties.
Acriflavine: Used as an antiseptic and in biological staining.
Uniqueness
2,7-Di-tert-butylacridin-9(10H)-one is unique due to the presence of tert-butyl groups, which enhance its stability and lipophilicity. This makes it more suitable for certain applications compared to other acridine derivatives.
Properties
Molecular Formula |
C21H25NO |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,7-ditert-butyl-10H-acridin-9-one |
InChI |
InChI=1S/C21H25NO/c1-20(2,3)13-7-9-17-15(11-13)19(23)16-12-14(21(4,5)6)8-10-18(16)22-17/h7-12H,1-6H3,(H,22,23) |
InChI Key |
MBGISWAEISPTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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